molecular formula C9H17NO4S B2752792 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate CAS No. 172749-96-1

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate

Cat. No.: B2752792
CAS No.: 172749-96-1
M. Wt: 235.3
InChI Key: NJGIAKIPSDCYAC-UHFFFAOYSA-N
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate: is an organic compound with a complex structure that includes a sulfanyl group, a methyl ester, and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate typically involves multiple steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the ester: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.

    Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, especially after deprotection.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted amines or thiols.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex molecules.
  • Acts as a building block in organic synthesis.

Biology:

  • Studied for its potential role in enzyme inhibition due to the presence of the sulfanyl group.

Medicine:

  • Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in further reactions.

Comparison with Similar Compounds

  • Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
  • Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

Comparison:

  • Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity.
  • Other similar compounds may lack the sulfanyl group, resulting in different reactivity and applications.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(12)10-6(5-15)7(11)13-4/h6,15H,5H2,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGIAKIPSDCYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CS)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172749-96-1
Record name methyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate
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